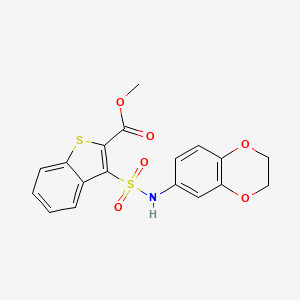

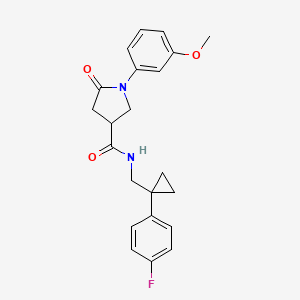

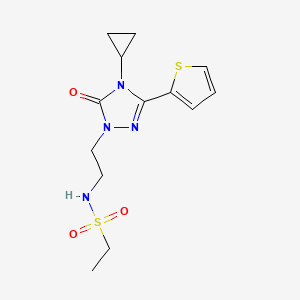

![molecular formula C15H24N2O2S B2403655 1-シクロペンチル-3-[5-ヒドロキシ-3-(チオフェン-2-イル)ペンチル]尿素 CAS No. 2097889-61-5](/img/structure/B2403655.png)

1-シクロペンチル-3-[5-ヒドロキシ-3-(チオフェン-2-イル)ペンチル]尿素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea is a chemical compound that has shown potential in various scientific research applications. It is synthesized using a specific method and has a unique mechanism of action that leads to biochemical and physiological effects. In

作用機序

The mechanism of action of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins that cause inflammation and pain. It has also been shown to interact with the cannabinoid receptors in the brain, leading to its potential use as a treatment for neurological disorders.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea include the reduction of inflammation and pain, as well as the potential to improve neurological function. It has also been shown to inhibit tumor growth in certain types of cancer.

実験室実験の利点と制限

One advantage of using 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea in lab experiments is its potential to target specific enzymes and receptors in the body, leading to more targeted and effective treatments. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.

将来の方向性

For research on 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea include further investigation into its potential as a treatment for neurological disorders, as well as its effects on other types of cancer. Additionally, research could focus on developing more efficient synthesis methods and exploring potential side effects and drug interactions.

合成法

The synthesis of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea involves the reaction of cyclopentyl isocyanate with 5-hydroxy-3-(thiophen-2-yl)pentylamine. The reaction is carried out in the presence of a catalyst and solvent. The final product is obtained after purification and isolation.

科学的研究の応用

- 用途: この化合物の抗炎症作用の可能性が研究されています。 プロ炎症性サイトカインを阻害したり、免疫応答を調節したりするため、薬物開発の候補となっています .

- 用途: 研究者は、1-シクロペンチル-3-[5-ヒドロキシ-3-(チオフェン-2-イル)ペンチル]尿素の抗酸化作用を評価してきました。 フリーラジカルを消去する能力により、酸化損傷の予防に役立つ可能性があります .

- 用途: この化合物の誘導体の中には、痛みと炎症に対する有効性が示されているものがあります。 さらなる調査により、鎮痛作用を最適化する必要があります .

- 用途: この化合物の特定の類似体は、有望な抗がん効果を示しています。 研究者は、それらの作用機序と化学療法薬としての可能性を探求してきました .

- 用途: 調査によると、この化合物またはその誘導体は、ニューロンを損傷から保護する可能性があります。 神経変性疾患への影響は、さらなる調査が必要です .

- 用途: 研究者は、この化合物を多様な複素環系構造を合成するための前駆体として使用してきました。 これらの構造は、生物学と化学を架橋する新規医薬品の構成要素として役立ちます .

抗炎症作用

抗酸化活性

鎮痛の可能性

抗がん活性

神経保護効果

合成の有用性と医薬品化学

特性

IUPAC Name |

1-cyclopentyl-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S/c18-10-8-12(14-6-3-11-20-14)7-9-16-15(19)17-13-4-1-2-5-13/h3,6,11-13,18H,1-2,4-5,7-10H2,(H2,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEAMYQQHKRBHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

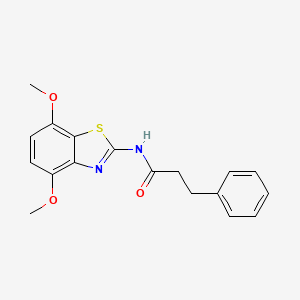

![5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2403574.png)

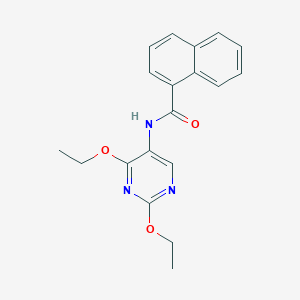

![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)

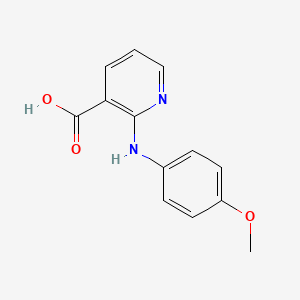

![3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2403581.png)

![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)

![(4-Nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2403594.png)